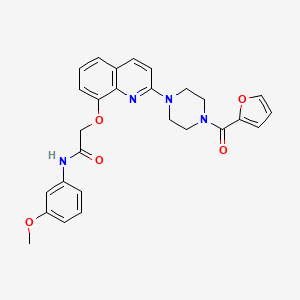

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5/c1-34-21-7-3-6-20(17-21)28-25(32)18-36-22-8-2-5-19-10-11-24(29-26(19)22)30-12-14-31(15-13-30)27(33)23-9-4-16-35-23/h2-11,16-17H,12-15,18H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTCIYFHQBNDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Furan-2-carbonyl group : Contributes to various biological activities.

- Piperazine ring : Enhances pharmacological profiles, particularly in receptor binding.

- Quinoline structure : Known for its diverse biological activities, including anticancer properties.

The molecular formula is , with a molecular weight of approximately 456.5 g/mol.

Anticancer Activity

Research indicates that derivatives containing the quinoline and piperazine structures often exhibit significant anticancer properties. For instance, compounds similar to this one have shown the ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that related piperazine derivatives exerted cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and glioblastoma cells (U87) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| Compound Y | U87 | 45.2 ± 13.0 | Inhibits topoisomerase |

Anti-inflammatory Activity

The presence of the furan and quinoline moieties suggests potential anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may lead to reduced pain and inflammation, making it a candidate for analgesic drug development .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Piperazine derivatives are known for their broad-spectrum antimicrobial effects. Research has indicated that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The ability to inhibit COX enzymes is crucial for its anti-inflammatory effects.

- Apoptosis Induction : Compounds like this one have been shown to trigger programmed cell death in cancer cells.

- Receptor Binding Affinity : The piperazine component enhances binding to various receptors, improving therapeutic efficacy.

Case Studies

- Study on Anticancer Activity : A recent investigation evaluated the compound's effect on MCF-7 cells, revealing significant apoptosis induction at daily dosages . The study highlighted the compound's potential as a novel anticancer agent.

- Anti-inflammatory Research : Another study focused on the inhibition of COX enzymes by related compounds, demonstrating a dose-dependent reduction in inflammatory markers in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of quinoline-piperazine-acetamide derivatives. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound offers moderate lipophilicity compared to the 3-chlorophenyl in , which may prioritize target binding over solubility. Furan-2-carbonyl vs.

Synthetic and Purification Challenges: Compounds with halogenated aryl groups (e.g., 3-chlorophenyl in ) often require stringent purification steps, as noted in , where normal-phase chromatography was critical for isolating pure products . The target compound’s methoxy group may simplify synthesis compared to halogenated analogs due to reduced steric and electronic complications.

Physicochemical Properties :

- Molecular Weight : The target compound (485.5 g/mol) falls within the optimal range for drug-likeness (≤500 g/mol), unlike the dichlorophenyl derivative in (~550 g/mol), which may face bioavailability challenges .

- Polarity : The 3-methoxy group contributes to moderate polarity, balancing membrane permeability and aqueous solubility, whereas the 4-methylbenzyl group in prioritizes lipophilicity.

Research Findings and Trends

- This suggests that the target’s furan and quinoline motifs may confer similar biological activity .

- Crystallographic Data : Analogous compounds (e.g., ) rely on hydrogen-bonding networks (N–H···O) for crystal packing, implying that the target’s acetamide oxygen and furan carbonyl could stabilize its solid-state structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.